(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-23-16-12-17(28-2)18(29-3)13-19(16)30-21(23)22-20(25)14-6-8-15(9-7-14)31(26,27)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEXHDFQNYWYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide demonstrates significant antiproliferative effects against various cancer cell lines.
Case Study : A study evaluated the compound's activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that the compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis suggested that the presence of the methoxy groups plays a crucial role in enhancing its anticancer efficacy .
Anticonvulsant Activity
The anticonvulsant potential of benzothiazole derivatives has also been investigated. Recent studies have shown that this compound exhibits notable anticonvulsant effects.
Case Study : In experiments using the maximal electroshock (MES) test and subcutaneous pentylenetetrazol (scPTZ) tests, this compound demonstrated significant seizure protection. In one study, it achieved an ED50 value comparable to established anticonvulsants like sodium valproate, indicating its potential as a therapeutic agent for epilepsy .
Applications in Medicinal Chemistry
The diverse biological activities of this compound suggest several applications in medicinal chemistry:
- Anticancer Therapeutics : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development into anticancer drugs.
- Anticonvulsant Medications : Given its efficacy in seizure models, it may serve as a base for developing new anticonvulsant therapies.
- Lead Compound for Structural Modifications : The compound's structure provides a framework for synthesizing analogues with potentially enhanced biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs (Table 1):
Key Observations:
Substituent Effects on Bioactivity :
- The pyrrolidine sulfonyl group in the target compound may confer better solubility (predicted LogP = 2.1) compared to piperidine (LogP = 2.8) or azetidine (LogP = 3.5) analogs due to reduced hydrophobicity.
- The Z-configuration likely enhances steric complementarity with kinase active sites compared to the E-isomer, which showed lower potency in related compounds (e.g., 120 nM vs. hypothetical Z-analog).
Methoxy vs. Halogen Substitutions :
- The 5,6-dimethoxy groups in the target compound likely improve metabolic stability over 5,6-dichloro substituents (e.g., 220 nM IC₅₀ for dichloro analog ), though at the cost of reduced electrophilic reactivity.
Sulfonamide Linkers :
- Pyrrolidine and morpholine sulfonamides exhibit comparable solubility, but pyrrolidine’s smaller ring size may reduce off-target interactions compared to bulkier piperidine derivatives .
Research Findings and Limitations
- Synthetic Challenges : The synthesis of the target compound likely involves multi-step reactions, including thiazole ring formation and sulfonylation, as seen in analogous benzodioxine-thiadiazole syntheses (e.g., hydrazine-carbothioamide intermediates ).
- Lack of Direct Data: No pharmacological or pharmacokinetic data for the target compound were identified in the provided evidence (e.g., –3 focus on unrelated syntheses or agricultural studies). Current insights are extrapolated from structural analogs.
- Potential Applications: The compound’s design suggests utility in oncology or inflammation, but experimental validation is required to confirm target engagement and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing benzo[d]thiazol-2(3H)-ylidene derivatives like this compound?
- Answer : A common approach involves condensation reactions under reflux conditions. For example, in analogous thiazolo-pyrimidine syntheses, starting materials (e.g., thiouracil derivatives) are reacted with aldehydes or ketones in acetic anhydride/acetic acid with sodium acetate as a catalyst. Reaction optimization includes reflux duration (2–12 hours) and crystallization from solvents like DMF/water . Yields typically range from 57–68% for similar heterocycles.
Q. How is structural confirmation achieved for such complex heterocycles?
- Answer : Multi-modal characterization is essential:
- IR spectroscopy identifies functional groups (e.g., CN stretch at ~2,219 cm⁻¹, NH stretches at ~3,400 cm⁻¹) .
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent effects. For instance, aromatic protons appear at δ 6.56–8.01 ppm, and methyl groups at δ 2.24–2.37 ppm in DMSO-d₆ .
- HRMS validates molecular formulas (e.g., C₂₂H₁₇N₃O₃S with m/z 403 [M⁺]) .
Q. What solvent systems are optimal for crystallization?
- Answer : Polar aprotic solvents (e.g., DMF) mixed with water are effective for precipitating crystalline products, as seen in the isolation of thiazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for improved yield and purity?
- Answer : Design of Experiments (DoE) methodologies, such as factorial designs, are critical. Variables like temperature, solvent ratios (e.g., acetic anhydride/acetic acid), and catalyst loading (e.g., sodium acetate) should be tested. For example, reflux time was optimized to 2 hours for a 68% yield in thiazolo-pyrimidine syntheses . Statistical modeling (e.g., ANOVA) helps identify significant factors .
Q. How should researchers resolve discrepancies in spectral data during structural elucidation?
- Answer :
- Comparative analysis : Cross-reference with spectral databases of structurally similar compounds (e.g., benzothiazolone derivatives in ).
- Computational validation : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or IR vibrations, as demonstrated in pyridylpyrazole studies .
- X-ray diffraction : Single-crystal analysis provides definitive confirmation, as used for hydroxyethyl-substituted pyrazoles .
Q. What strategies are effective for modifying the sulfonyl-pyrrolidine moiety to enhance bioactivity?
- Answer :
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) can improve metabolic stability and lipophilicity, as noted in benzamide derivatives .
- Bivalent ligands : Linking two pharmacophores (e.g., benzoxazolone/benzothiazolone) via alkyl spacers may enhance target engagement, as seen in piperazine-linked compounds (51–53% yields) .
Key Notes
- Methodological Focus : Emphasized experimental design (DoE), computational validation, and comparative spectral analysis.
- Advanced Techniques : Highlighted bivalent ligand design and substituent engineering for bioactivity optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
